![molecular formula C12H13BrO B1277748 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 5896-66-2](/img/structure/B1277748.png)
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Overview
Description
This compound is a brominated derivative of tetrahydronaphthalene . It has a molecular formula of C16H21BrO .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an ethanone group, which is further attached to a tetrahydronaphthalene ring . The molecular weight is 309.24 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 65-68°C . The molecular weight of the compound is 309.24 .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is a chemical compound with the molecular formula
C12H13BrO C_{12}H_{13}BrO C12H13BrO
and a molecular weight of 253.13 . It is used in various scientific research applications due to its unique chemical properties. Below is a detailed analysis of its potential applications in scientific research:Proteomics Research: This compound is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. It can be used to modify proteins or peptides to study their structure-activity relationships .
Organic Synthesis: As a brominated ketone, it is a valuable intermediate in organic synthesis. It can be used to create complex molecules through various reactions, including coupling reactions and cyclization processes .
Medicinal Chemistry: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceuticals. Its bromine atom can be substituted with other groups to create new molecules with potential therapeutic effects .
Material Science: The compound’s structural motif is relevant for the development of new materials. It can be incorporated into polymers or small molecules to alter their physical properties, such as increasing thermal stability or modifying electronic characteristics .
Catalysis: It may serve as a ligand or a catalyst precursor in catalytic reactions. Its structure allows for the formation of complex with metals, which can be used to catalyze various organic transformations .
Biological Studies: This compound can be used in biological studies to investigate cell signaling pathways. It can act as an inhibitor or activator of certain enzymes or receptors within the cell .
Environmental Chemistry: In environmental chemistry, it can be used to study the degradation of organic compounds. Its bromine content makes it a good model compound for understanding the fate of brominated organic compounds in the environment .
Analytical Chemistry: Finally, it can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves or as a reference compound in mass spectrometry studies .
Safety and Hazards
This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has a GHS05 safety symbol, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, indicating that protective gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNSNVNABYKOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428560 | |
Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5896-66-2 | |
Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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